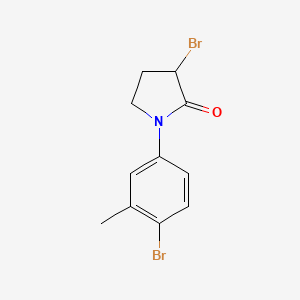

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Description

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative characterized by two bromine substituents: one at the 3-position of the pyrrolidin-2-one ring and another at the 4-position of the attached 3-methylphenyl group. This compound belongs to a class of heterocyclic molecules with applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2NO/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKPUPBGJRZLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC(C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidinone ring and multiple bromine substituents, positions it as a candidate for various biological applications. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHBrN\O

- Molecular Weight : 333.02 g/mol

- Structure : The compound features a five-membered cyclic amide (pyrrolidinone) with bromine atoms that enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit notable antimicrobial activity. A study highlighted that compounds with similar structural features demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, showcasing their potential as antibacterial agents .

In Vitro Studies

While specific in vitro studies on this compound are scarce, related compounds have been tested for their biological effects. For instance, pyrrolidine derivatives have shown promise in inhibiting bacterial growth through mechanisms involving enzyme inhibition and receptor modulation .

Case Studies

- Antibacterial Activity : In a comparative study of pyrrolidine derivatives, compounds similar to this compound were evaluated for their antibacterial properties against common pathogens. Results indicated significant activity against Gram-positive bacteria, reinforcing the potential of halogenated pyrrolidines in developing new antibiotics .

- Receptor Modulation : Compounds structurally related to this compound have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR5). These studies utilized HEK 293 cell lines to assess the modulation effects on calcium signaling pathways, which are crucial for neuronal communication .

Comparison of Biological Activity in Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Key Features | MIC (mg/mL) |

|---|---|---|---|

| This compound | CHBrN\O | Halogenated structure | TBD |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | CHBrN\O | Strong antibacterial activity | 0.0039 |

| 2,4,6-Tripyrrolidinochlorobenzene | CHClN\O | Effective against E. coli | 0.025 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique bromination pattern distinguishes it from analogs. Below is a comparative analysis with structurally related pyrrolidinones and heterocycles:

Table 1: Structural Comparison

Physicochemical Properties

- Molecular Weight: The dual bromination in this compound increases its molecular weight (~333.95 g/mol) compared to non-brominated analogs like 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (254.12 g/mol) .

- This contrasts with amino-substituted analogs (e.g., 3-amino derivative), which may exhibit higher polarity .

Research Findings and Challenges

- Crystallography: Brominated pyrrolidinones often form stable crystals suitable for X-ray diffraction studies, as seen in analogs like 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one .

- The SDS for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one highlights hazards such as respiratory irritation, likely applicable to this compound .

- Synthetic Challenges: Achieving regioselective bromination on the pyrrolidinone ring without side reactions remains a hurdle, necessitating optimized conditions .

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one involves:

- Formation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one as a key intermediate.

- Subsequent bromination at the 3-position of the pyrrolidin-2-one ring to introduce the bromine substituent.

This two-step strategy leverages controlled aromatic substitution and selective halogenation of the pyrrolidinone ring.

Preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

- 4-Bromo-3-methylbenzoyl chloride

- Pyrrolidine

- The synthesis typically involves the nucleophilic acyl substitution reaction between 4-bromo-3-methylbenzoyl chloride and pyrrolidine.

- The reaction is conducted under controlled temperature to avoid side reactions.

- Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.

- The reaction mixture is stirred until completion, followed by work-up and purification.

- Large-scale batch reactions optimize parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Purification is often achieved via high-performance liquid chromatography (HPLC) or recrystallization.

Bromination to Form this compound

- The bromination targets the 3-position of the pyrrolidin-2-one ring.

- Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions are employed.

- The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

- Temperature control is critical to ensure regioselectivity and to avoid over-bromination.

Reaction Monitoring and Purification:

- Progress is monitored by thin-layer chromatography (TLC) or HPLC.

- The product is isolated by extraction and purified by column chromatography or recrystallization.

Summary of Key Reaction Parameters

| Step | Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Formation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | 4-Bromo-3-methylbenzoyl chloride + Pyrrolidine | Controlled temp, inert solvent (e.g., THF) | High (typically >70%) | >95% (HPLC) | Batch reaction optimized for scale-up |

| Bromination at 3-position | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one + NBS or Br2 | Inert atmosphere, low temp (0–25 °C) | Moderate to high (60–80%) | >90% (HPLC) | Regioselective bromination critical |

Research Findings and Optimization

- The initial acylation step benefits from slow addition of acid chloride to pyrrolidine to control exothermicity.

- Use of anhydrous conditions improves yield and reduces hydrolysis side-products.

- Bromination with NBS in carbon tetrachloride or dichloromethane under light or radical initiators can improve selectivity.

- Purification by recrystallization from suitable solvents yields analytically pure material.

- Industrial processes may incorporate continuous flow techniques to enhance safety and reproducibility.

Additional Notes

- The compound this compound is commercially available from specialized chemical suppliers, indicating established synthetic routes.

- While direct literature on this exact compound's preparation is limited, analogous pyrrolidinone bromination and amide formation methods are well-documented and form the basis of current synthetic strategies.

- The compound serves as an intermediate in the synthesis of more complex biologically active molecules, underscoring the importance of efficient preparation methods.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via condensation reactions, leveraging brominated intermediates. For example, halogenation of aromatic precursors (e.g., 3-methylphenyl derivatives) followed by coupling with pyrrolidinone frameworks is a viable approach. Optimization may involve adjusting catalysts (e.g., Pd-based catalysts for cross-coupling), temperature (60–120°C), and solvent polarity (e.g., DMF or THF) to enhance yield . Parallel purification steps, such as column chromatography with silica gel (eluent: hexane/ethyl acetate), are critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound, and how should spectral discrepancies be addressed?

- Methodology : Employ a combination of / NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity. For instance, NMR should reveal distinct signals for the pyrrolidinone ring (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–7.5 ppm). Discrepancies between experimental and theoretical spectra may arise from dynamic effects (e.g., rotamers); variable-temperature NMR or computational validation (DFT) can resolve these ambiguities .

Q. What safety protocols are critical when handling this brominated compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal hazards. Refer to safety data sheets (SDS) for emergency measures, such as ethanol rinsing for skin contact and immediate medical consultation for inhalation exposure. Storage at 0–6°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For high-resolution data, anisotropic displacement parameters can clarify bromine atom positions. If twinning is observed (common in brominated systems), twin law refinement via SHELXTL or integration of multiple datasets improves accuracy .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-density distributions, highlighting nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities with biological targets, such as enzyme active sites, guiding mechanistic studies in insecticide development .

Q. How do steric and electronic effects influence the compound’s participation in Suzuki-Miyaura couplings?

- Methodology : The bromine substituents’ electronegativity and the pyrrolidinone ring’s steric bulk may slow transmetallation steps. Kinetic studies (e.g., monitoring via NMR with fluorinated catalysts) and ligand screening (e.g., SPhos vs. XPhos) can identify optimal conditions. Contrasting yields in literature reports (e.g., 40–80%) necessitate controlled reproducibility trials .

Q. What experimental designs address contradictions in reported reaction mechanisms for brominated pyrrolidinones?

- Methodology : Isotopic labeling (e.g., -labeled substrates) and kinetic isotope effect (KIE) studies can distinguish between concerted vs. stepwise pathways. For example, competing elimination pathways in dehydrohalogenation reactions may be resolved by comparing activation energies via Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.